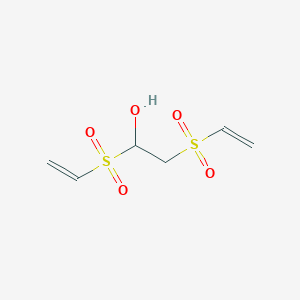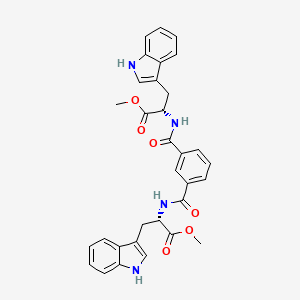![molecular formula C17H34OSn B14263318 3-Buten-2-one, 3-[(tributylstannyl)methyl]- CAS No. 130848-14-5](/img/structure/B14263318.png)
3-Buten-2-one, 3-[(tributylstannyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Buten-2-one, 3-[(tributylstannyl)methyl]- is an organotin compound that features a butenone backbone with a tributylstannyl group attached to the third carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 3-[(tributylstannyl)methyl]- typically involves the reaction of 3-buten-2-one with tributyltin hydride in the presence of a radical initiator. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 3-Buten-2-one, 3-[(tributylstannyl)methyl]- are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Buten-2-one, 3-[(tributylstannyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols or alkanes.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of butenone oxides.
Reduction: Formation of butenols or butanes.
Substitution: Formation of various substituted butenones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Buten-2-one, 3-[(tributylstannyl)methyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism by which 3-Buten-2-one, 3-[(tributylstannyl)methyl]- exerts its effects involves the formation of reactive intermediates. The tributylstannyl group acts as a stabilizing agent, allowing for the formation of radicals or anions that can undergo further reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Buten-2-one: A simpler analog without the tributylstannyl group.
4-Phenyl-3-buten-2-one: Contains a phenyl group instead of the tributylstannyl group.
3-Methyl-2-butanone: A structurally similar compound with a methyl group.
Uniqueness
3-Buten-2-one, 3-[(tributylstannyl)methyl]- is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and stability. This makes it a valuable reagent in organic synthesis, particularly in reactions requiring radical intermediates or nucleophilic substitutions.
Eigenschaften
CAS-Nummer |
130848-14-5 |
|---|---|
Molekularformel |
C17H34OSn |
Molekulargewicht |
373.2 g/mol |
IUPAC-Name |
3-(tributylstannylmethyl)but-3-en-2-one |
InChI |
InChI=1S/C5H7O.3C4H9.Sn/c1-4(2)5(3)6;3*1-3-4-2;/h1-2H2,3H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
ZDDQPZYZUFCVCY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)CC(=C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14263246.png)
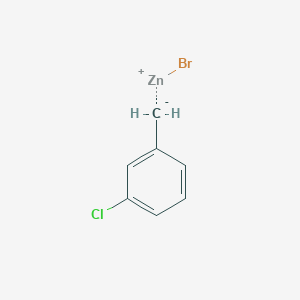
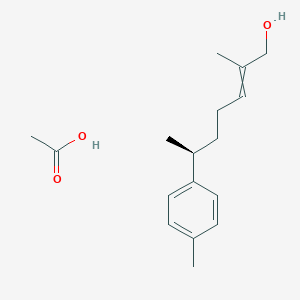
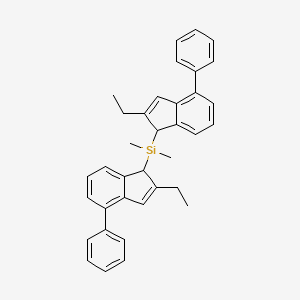





phosphanium perchlorate](/img/structure/B14263295.png)
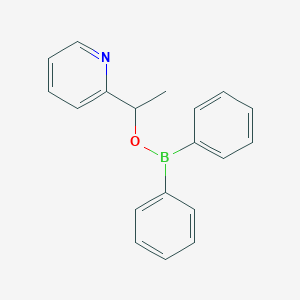
![3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14263299.png)
